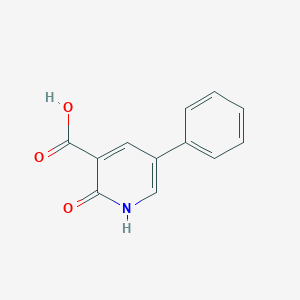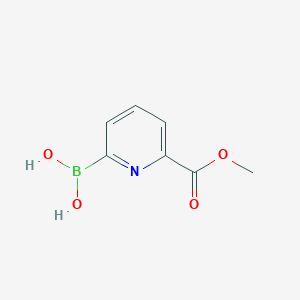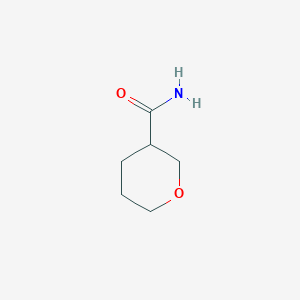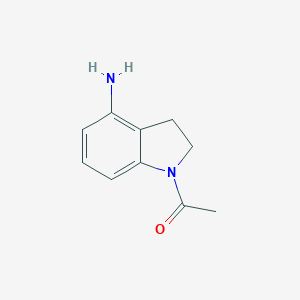
1-(4-Aminoindolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminoindolin-1-yl)ethanone, also known as 1-AIE, is an organic compound with the CAS Number: 17274-64-5 . It is a colorless crystalline solid, soluble in some organic solvents, such as ethanol, dimethyl thionamide, etc . It is stable at room temperature .
Synthesis Analysis
The synthesis of 1-(4-Aminoindolin-1-yl)ethanone involves a condensation reaction under alkaline conditions. The reactant 4-aminoindoline is reacted with acetylacetone. The reaction mixture is then further heated to crystallize to form 1-(4-aminoindoline)ethanone .Molecular Structure Analysis
The molecular formula of 1-(4-Aminoindolin-1-yl)ethanone is C10H12N2O . The InChI Code is 1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
1-(4-Aminoindolin-1-yl)ethanone has a molecular weight of 176.22 . It is a solid at room temperature . The density is 1.231±0.06 g/cm3 (Predicted) . The boiling point is predicted to be 446.0±45.0 °C .Aplicaciones Científicas De Investigación
Photophysics and Spectroscopy
1-(4-Aminoindolin-1-yl)ethanone, under the name 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), has been studied for its unique photophysical properties. A substantial red-shift in the fluorescence of ABE in an ethanol solution was observed, interpreted as an indicator of microscopic solvent heterogeneity (Ghoneim, 2001).
Antimicrobial and Antifungal Activity
Several compounds structurally related to 1-(4-Aminoindolin-1-yl)ethanone have shown promising antimicrobial and antifungal activities. A compound with a similar structure, 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ), demonstrated significant antifungal activity against various fungi (Raj & Patel, 2015). Other compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone showed antibacterial activity when synthesized into more complex molecules (C.Merugu, Ramesh & Sreenivasulu, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMMXZGSDHVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminoindolin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


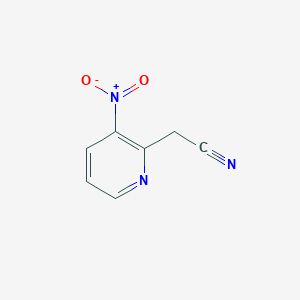
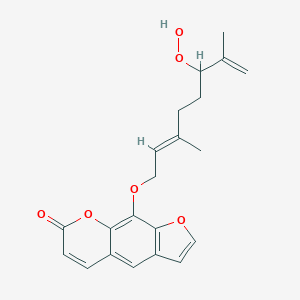

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
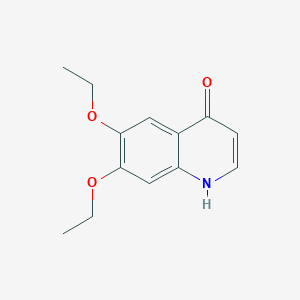

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)
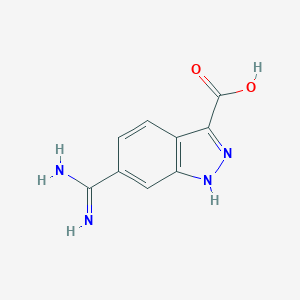
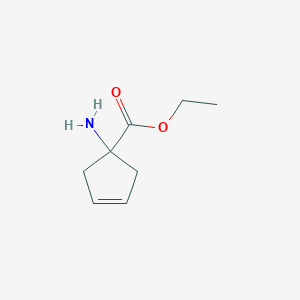
![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
